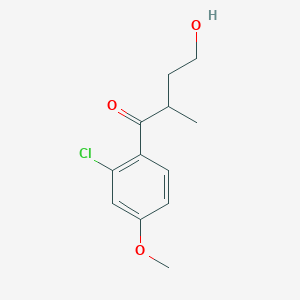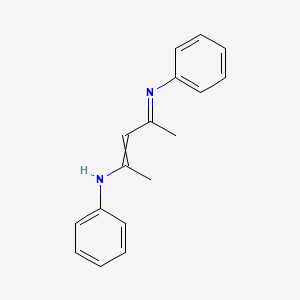
4-(Phenylamino)-2-(phenylimino)-3-pentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenylamino)-2-(phenylimino)-3-pentene is an organic compound with the molecular formula C17H18N2 It is characterized by the presence of both phenylamino and phenylimino groups attached to a pentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylamino)-2-(phenylimino)-3-pentene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of aniline derivatives with suitable aldehydes or ketones. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry or automated synthesis platforms. The choice of solvents, temperature, and pressure conditions are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylamino)-2-(phenylimino)-3-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of phenylamino-phenylimino oxides.
Reduction: Conversion to 2-phenylamino-4-phenylamino-2-pentane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Phenylamino)-2-(phenylimino)-3-pentene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 4-(Phenylamino)-2-(phenylimino)-3-pentene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylamino and phenylimino groups play a crucial role in these interactions, facilitating binding through hydrogen bonding, π-π stacking, and other non-covalent interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenylamino-4-phenoxyquinoline: Known for its potent HIV-1 non-nucleoside reverse transcriptase inhibitory activity.
2-Phenylamino-4-methyl-5-acetyl thiazole: Exhibits antimitotic activity in cancer cells.
Uniqueness
4-(Phenylamino)-2-(phenylimino)-3-pentene is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its dual phenylamino and phenylimino groups provide versatile sites for chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H18N2 |
|---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
N-(4-phenyliminopent-2-en-2-yl)aniline |
InChI |
InChI=1S/C17H18N2/c1-14(18-16-9-5-3-6-10-16)13-15(2)19-17-11-7-4-8-12-17/h3-13,18H,1-2H3 |
InChI Key |
PWYOZUDBDQUBBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=NC1=CC=CC=C1)C)NC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
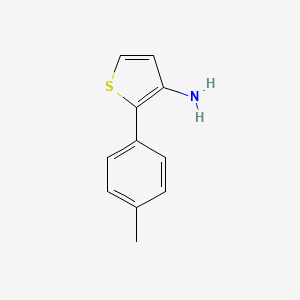
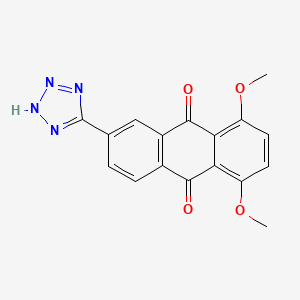
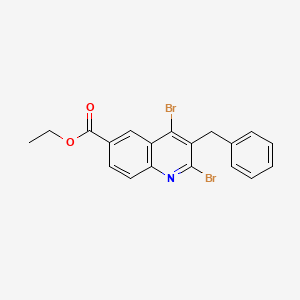
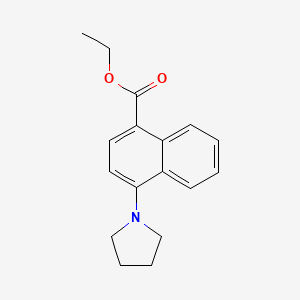
![2,3-Dimethoxy-5-methyl-6-[(morpholin-4-yl)methyl]benzene-1,4-diol](/img/structure/B8453883.png)
![7-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B8453890.png)
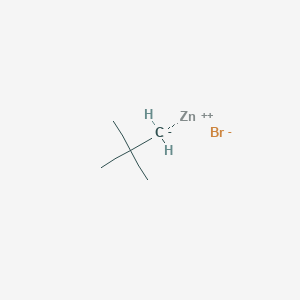
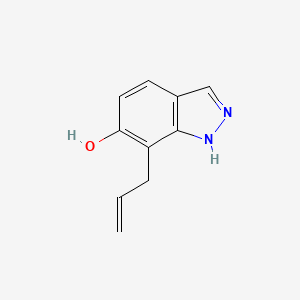
![6-(1,3-dioxolan-2-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8453914.png)
![N-[(3-Chlorophenyl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B8453915.png)
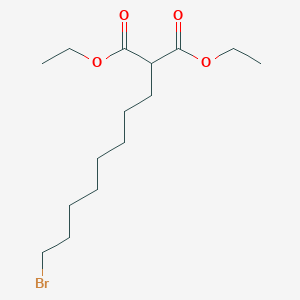
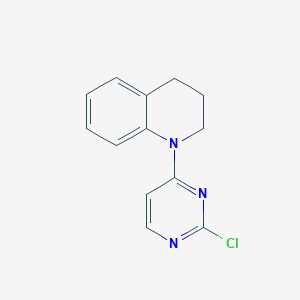
![Ethyl 3-[4-(benzyloxy)anilino]but-2-enoate](/img/structure/B8453940.png)
